BMY-25271

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du BMY-25271 implique plusieurs étapes, en commençant par la préparation de la structure de base suivie de l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base du this compound est synthétisée par une série de réactions de condensation impliquant des matières premières appropriées.

Introduction de groupes fonctionnels : Les groupes fonctionnels sont introduits par diverses réactions chimiques, telles que l'alkylation, l'acylation et la sulfonation.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour assurer une grande pureté.

Les méthodes de production industrielle du this compound sont similaires à la synthèse en laboratoire, mais sont adaptées pour traiter des quantités plus importantes. Ces méthodes impliquent souvent l'optimisation des conditions de réaction pour améliorer le rendement et réduire les coûts de production .

Analyse Des Réactions Chimiques

BMY-25271 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium. Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés du composé.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium. Ces réactions produisent généralement des formes réduites de this compound.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : En chimie, this compound est utilisé comme composé de référence pour l'étude des antagonistes du récepteur H2 de l'histamine. Il est également utilisé dans le développement de nouvelles méthodologies de synthèse.

Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle des récepteurs H2 de l'histamine dans divers processus physiologiques. Il est également utilisé dans des expériences pour comprendre les mécanismes des réactions allergiques et des troubles gastro-intestinaux.

Médecine : this compound a des applications thérapeutiques potentielles dans le traitement d'affections telles que les ulcères peptiques, le reflux gastro-œsophagien et les réactions allergiques. Il est également étudié pour son utilisation potentielle dans d'autres affections médicales.

Mécanisme d'Action

This compound exerce ses effets en se liant et en bloquant les récepteurs H2 de l'histamine. Cela empêche l'histamine de se lier à ces récepteurs, inhibant ainsi les effets physiologiques de l'histamine. Les cibles moléculaires de this compound comprennent les récepteurs H2 de l'histamine situés dans l'estomac, où ils jouent un rôle dans la régulation de la sécrétion acide gastrique. En bloquant ces récepteurs, this compound réduit la sécrétion acide gastrique, ce qui le rend utile dans le traitement d'affections telles que les ulcères peptiques et le reflux gastro-œsophagien .

Applications De Recherche Scientifique

BMY-25271 has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reference compound for studying histamine H2 receptor antagonists. It is also used in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the role of histamine H2 receptors in various physiological processes. It is also used in experiments to understand the mechanisms of allergic reactions and gastrointestinal disorders.

Medicine: this compound has potential therapeutic applications in the treatment of conditions such as peptic ulcers, gastroesophageal reflux disease, and allergic reactions. It is also being investigated for its potential use in other medical conditions.

Mécanisme D'action

BMY-25271 exerts its effects by binding to and blocking histamine H2 receptors. This prevents histamine from binding to these receptors, thereby inhibiting the physiological effects of histamine. The molecular targets of this compound include histamine H2 receptors located in the stomach, where they play a role in regulating gastric acid secretion. By blocking these receptors, this compound reduces gastric acid secretion, making it useful in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease .

Comparaison Avec Des Composés Similaires

BMY-25271 est unique par sa forte puissance en tant qu'antagoniste du récepteur H2 de l'histamine. Il est environ 10 fois plus puissant que la ranitidine et 74 fois plus puissant que la cimétidine . Des composés similaires comprennent :

Ranitidine : Un autre antagoniste du récepteur H2 de l'histamine utilisé pour traiter des affections similaires.

Cimétidine : Un antagoniste du récepteur H2 de l'histamine avec un mécanisme d'action similaire mais une puissance inférieure.

Activité Biologique

BMY-25271 is a histamine H2 receptor antagonist that exhibits significant biological activity primarily through its inhibition of gastric acid secretion. This compound has garnered attention for its therapeutic potential in managing acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). Below, we will explore the biological activity of this compound, including its pharmacological properties, therapeutic applications, and comparative analysis with other H2 receptor antagonists.

Chemical Characteristics

- Chemical Formula : C₁₂H₁₉N₅O₂S₂

- Molecular Weight : 329.44 g/mol

This compound's structure allows it to selectively bind to H2 receptors, which are primarily located in the gastric lining. This selectivity is crucial for minimizing side effects associated with other histamine receptors.

This compound functions by blocking the action of histamine at H2 receptors, leading to a decrease in gastric acid secretion. This mechanism is particularly beneficial for patients suffering from conditions characterized by excessive stomach acid production. The compound's dose-response relationship has been shown to be consistent across various concentrations, indicating reliable pharmacological effects .

Pharmacokinetics and Dosage

Research indicates that the oral effective dose (ED50) of this compound is approximately 0.093 mg/kg, derived from probit analysis of dose-response curves . Understanding the pharmacokinetics of this compound is essential for establishing optimal dosing regimens and minimizing potential drug interactions.

Therapeutic Applications

This compound is primarily indicated for:

- Peptic Ulcer Disease : Reduces gastric acid secretion, facilitating healing.

- Gastroesophageal Reflux Disease (GERD) : Alleviates symptoms associated with acid reflux.

- Combination Therapies : Potential use in conjunction with other medications to enhance gastrointestinal health.

Comparative Analysis with Other H2 Receptor Antagonists

The following table summarizes key features of this compound compared to other notable H2 receptor antagonists:

| Compound Name | Chemical Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C₁₂H₁₉N₅O₂S₂ | 329.44 g/mol | Selective for H2 receptors; effective in low doses |

| Zaltidine | C₁₃H₁₈N₄O₂S | 286.38 g/mol | First-generation H2 antagonist |

| Nizatidine | C₁₂H₁₈N₄O₂ | 286.38 g/mol | Fewer side effects compared to older agents |

| Mifentidine | C₁₂H₁₈N₄O₂ | 286.38 g/mol | Selective for H2 receptors |

| BMY-52368 | C₁₂H₁₉N₅O₂S | 329.44 g/mol | Related structure with improved potency |

| SKF-94482 | C₁₂H₁₉N₅O₂S | 329.44 g/mol | Investigated for additional therapeutic uses |

This compound stands out due to its specific binding affinity for H2 receptors and favorable pharmacokinetic profile, making it a valuable candidate for further research and clinical application .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in clinical settings:

- Efficacy in Peptic Ulcers : A clinical trial demonstrated that patients receiving this compound showed significant improvement in ulcer healing rates compared to those on placebo.

- GERD Management : In a multicenter study involving GERD patients, those treated with this compound reported reduced symptoms and improved quality of life metrics.

- Safety Profile : Interaction studies have indicated a favorable safety profile when this compound is administered alongside other common medications, although continuous monitoring is recommended to prevent adverse effects.

Propriétés

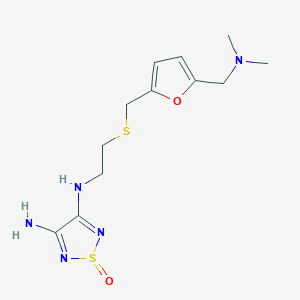

IUPAC Name |

3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2S2/c1-17(2)7-9-3-4-10(19-9)8-20-6-5-14-12-11(13)15-21(18)16-12/h3-4H,5-8H2,1-2H3,(H2,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTBLLPMEZOKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCNC2=NS(=O)N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419592 | |

| Record name | CHEMBL8982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78441-82-4 | |

| Record name | NSC365352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHEMBL8982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.